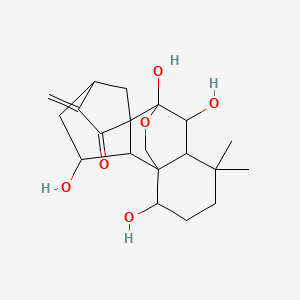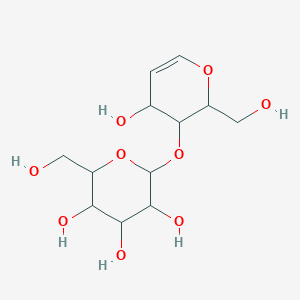
Pyroglutamylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is notable for its ability to self-assemble into hydrogels within a pH range of 7.5 to 14.0 and exhibits a very low gel concentration in phosphate buffer . It is primarily used in research settings due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PYR-PHE-OH typically involves the coupling of pyrene and phenylalanine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling process. The specific details of the synthetic route can vary, but it generally involves multiple steps of purification and characterization to ensure the purity and efficacy of the final product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of PYR-PHE-OH, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing large-scale purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
PYR-PHE-OH undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using specific reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .
Applications De Recherche Scientifique
PYR-PHE-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hydrogel formation and self-assembly processes.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Explored for its use in tissue engineering and regenerative medicine.
Industry: Utilized in the development of sensors and other materials that benefit from its unique hydrogel properties
Mécanisme D'action
The mechanism by which PYR-PHE-OH exerts its effects involves its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of a three-dimensional network that can encapsulate various molecules, making it useful for applications in drug delivery and tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxypyrene: Another pyrene derivative used in biomonitoring human exposures to polycyclic aromatic hydrocarbons.
Phenanthrene: A polycyclic aromatic hydrocarbon with similar structural properties but different applications.
Benzo[a]pyrene: Known for its carcinogenic properties and used in studies related to environmental pollution
Uniqueness
PYR-PHE-OH is unique due to its ability to form hydrogels at very low concentrations and across a wide pH range. This property makes it particularly valuable in research applications where precise control over the gelation process is required .
Propriétés
IUPAC Name |
2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZCXFVJLMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12108852.png)



![2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B12108874.png)

